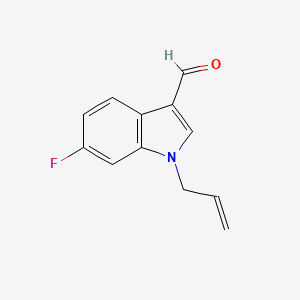

1-Allyl-6-fluoro-1H-indole-3-carbaldehyde

Description

Contextualization of Indole (B1671886) Derivatives in Contemporary Chemical Synthesis

Indole and its derivatives are considered "privileged scaffolds" in drug discovery, meaning they are capable of binding to multiple biological receptors with high affinity. This versatility has driven extensive research into the development of novel synthetic methodologies for the construction and functionalization of the indole core. Contemporary chemical synthesis has seen a surge in the application of indole-containing compounds as key intermediates and building blocks for creating complex molecular architectures. nih.gov The unique electronic properties of the indole ring, characterized by its electron-rich nature, make it amenable to a variety of chemical transformations.

Many indole derivatives exhibit a broad spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antiviral properties. researchgate.netmdpi.com This wide range of biological activities has cemented the role of indole scaffolds in the development of new therapeutic agents. rsc.org

Significance of the Indole-3-Carbaldehyde Moiety in Synthetic Strategy and Chemical Transformations

The indole-3-carbaldehyde moiety is a particularly valuable functional group in the realm of synthetic organic chemistry. chemimpex.com The aldehyde group at the C-3 position of the indole ring serves as a versatile handle for a multitude of chemical transformations. It can readily undergo oxidation to the corresponding carboxylic acid, reduction to the alcohol, and can participate in various carbon-carbon and carbon-nitrogen bond-forming reactions. researchgate.netekb.eg

Furthermore, the indole-3-carbaldehyde scaffold is a key precursor in the synthesis of numerous biologically active compounds and natural products. ekb.egresearchgate.net Its ability to undergo condensation reactions with a variety of nucleophiles makes it an ideal starting material for the construction of more complex heterocyclic systems. researchgate.net The reactivity of the aldehyde group allows for the introduction of diverse functionalities, enabling the systematic exploration of the chemical space around the indole core for drug discovery purposes. wikipedia.org

Overview of N-Substituted and Halogenated Indoles within the Broader Chemical Space

The strategic placement of substituents on the indole nucleus can profoundly influence the physicochemical and biological properties of the resulting compounds. N-substitution, the attachment of a group to the nitrogen atom of the indole ring, is a common strategy to modulate the electronic and steric properties of the molecule. This modification can impact the compound's solubility, metabolic stability, and receptor-binding affinity. nih.gov The introduction of an allyl group at the N-1 position, for instance, can serve as a synthetic handle for further functionalization or can directly contribute to the biological activity of the molecule.

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-1-prop-2-enylindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO/c1-2-5-14-7-9(8-15)11-4-3-10(13)6-12(11)14/h2-4,6-8H,1,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMPNCCBPCSVJER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C=C(C2=C1C=C(C=C2)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00424661 | |

| Record name | 1-Allyl-6-fluoro-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883543-88-2 | |

| Record name | 1-Allyl-6-fluoro-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformational Chemistry of 1 Allyl 6 Fluoro 1h Indole 3 Carbaldehyde

Reactivity Profiles of the Aldehyde Functionality

The carbaldehyde group at the C3 position is a key site for synthetic modification. It is an electrophilic center, susceptible to nucleophilic attack, and its proximity to the electron-rich indole (B1671886) ring influences its reactivity. The carbonyl group readily participates in coupling reactions, reductions, and oxidations. researchgate.netekb.eg

The aldehyde functionality of 1-Allyl-6-fluoro-1H-indole-3-carbaldehyde is a versatile precursor for the formation of new carbon-carbon bonds. It can undergo various condensation and coupling reactions, extending the carbon framework.

One of the most common transformations is the Knoevenagel condensation, where the aldehyde reacts with active methylene (B1212753) compounds in the presence of a basic catalyst. ekb.eg This reaction is fundamental for synthesizing a variety of substituted alkenes. For instance, reaction with malononitrile (B47326) would yield an indol-3-ylmethylene malononitrile derivative, a common scaffold in medicinal chemistry.

Furthermore, the formyl group can act as a directing group in palladium-catalyzed C-H activation/arylation reactions. nih.gov While research on the specific N-allyl substrate is limited, studies on 1H-indole-3-carbaldehyde show that the formyl group can direct the arylation to the C4 position of the indole ring, demonstrating a powerful method for constructing complex polycyclic systems. nih.gov

| Reaction Type | Reagents and Conditions | Expected Product |

| Knoevenagel Condensation | Malononitrile, Piperidine (catalyst), Ethanol, Reflux | 2-((1-Allyl-6-fluoro-1H-indol-3-yl)methylene)malononitrile |

| Wittig Reaction | Phosphonium ylide (e.g., Ph3P=CHCO2Et), THF, Room Temperature | Ethyl 3-(1-allyl-6-fluoro-1H-indol-3-yl)acrylate |

| Henry Reaction (Nitroaldol) | Nitromethane, Base (e.g., Et3N), Methanol | 1-(1-Allyl-6-fluoro-1H-indol-3-yl)-2-nitroethanol |

| Pd-Catalyzed C4-Arylation | Aryl iodide (e.g., Iodobenzene), Pd(OAc)2, Ligand, Base, Solvent | 1-Allyl-4-aryl-6-fluoro-1H-indole-3-carbaldehyde |

The electrophilic carbon of the aldehyde group readily reacts with nitrogen nucleophiles to form carbon-nitrogen bonds, primarily yielding imines (Schiff bases) and related derivatives. researchgate.net These reactions are typically straightforward and often require mild, acid-catalyzed conditions to facilitate the dehydration step. The resulting imines are themselves valuable intermediates for further synthetic elaborations, including reduction to secondary amines or participation in cycloaddition reactions.

For example, condensation with a primary amine, such as aniline (B41778), would produce the corresponding N-(phenyl)imine. This transformation is fundamental in the synthesis of various heterocyclic systems and biologically active molecules.

| Reaction Type | Reagents and Conditions | Expected Product |

| Imine Formation | Primary Amine (e.g., Aniline), Acetic Acid (catalyst), Toluene, Reflux | N-((1-Allyl-6-fluoro-1H-indol-3-yl)methylene)aniline |

| Reductive Amination | Ammonium (B1175870) Acetate, NaBH3CN, Methanol | (1-Allyl-6-fluoro-1H-indol-3-yl)methanamine |

| Hydrazone Formation | Hydrazine (B178648) Hydrate, Ethanol, Room Temperature | (1-Allyl-6-fluoro-1H-indol-3-yl)methanal hydrazone |

The aldehyde group is readily reduced to a primary alcohol, (1-Allyl-6-fluoro-1H-indol-3-yl)methanol. This transformation can be achieved with high efficiency using a variety of reducing agents. researchgate.net Standard hydride reagents like sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent are typically sufficient for this conversion, offering excellent chemoselectivity by leaving the allyl double bond and the aromatic ring intact. More powerful reducing agents such as lithium aluminum hydride (LiAlH4) can also be used, although they require anhydrous conditions.

This reduction is a crucial step for accessing indole-3-methanol derivatives, which are important building blocks for natural products and pharmaceutical agents.

| Reaction Type | Reagents and Conditions | Expected Product |

| Aldehyde Reduction | Sodium Borohydride (NaBH4), Methanol | (1-Allyl-6-fluoro-1H-indol-3-yl)methanol |

| Aldehyde Reduction | Lithium Aluminum Hydride (LiAlH4), THF | (1-Allyl-6-fluoro-1H-indol-3-yl)methanol |

The aldehyde group can undergo oxidation to form a carboxylic acid or a phenol (B47542) derivative, depending on the reaction conditions and reagents employed.

The Baeyer-Villiger oxidation of an aldehyde typically yields a carboxylic acid or a formate (B1220265) ester. wikipedia.orgnih.gov When an aldehyde is subjected to a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), the hydrogen atom preferentially migrates, leading to the formation of the corresponding carboxylic acid, 1-Allyl-6-fluoro-1H-indole-3-carboxylic acid. Alternatively, under enzymatic conditions or with specific reagents, insertion of an oxygen atom can occur between the carbonyl carbon and the indole ring, yielding a formate ester. researchgate.net

The Dakin oxidation is a specific process for aromatic aldehydes, particularly those with ortho or para electron-donating groups, that converts the aldehyde into a phenol. alfa-chemistry.com The reaction proceeds using hydrogen peroxide under basic conditions. While the 6-fluoro substituent is electron-withdrawing, studies on indole-3-carbaldehyde itself have shown it can undergo Dakin-type reactions, leading to the formation of a formate intermediate that can be hydrolyzed to a hydroxyl group at the C3 position (an indoxyl derivative). alfa-chemistry.com This pathway provides access to 3-hydroxyindole structures.

| Reaction Type | Reagents and Conditions | Expected Major Product |

| Baeyer-Villiger Oxidation | m-CPBA, Dichloromethane | 1-Allyl-6-fluoro-1H-indole-3-carboxylic acid |

| Dakin Oxidation | Hydrogen Peroxide (H2O2), Base (e.g., NaOH), Aqueous solution | 1-Allyl-6-fluoro-1H-indol-3-ol (after hydrolysis of formate intermediate) |

Reactivity of the Allyl Moiety at the N1 Position

The allyl group at the N1 position introduces a distinct site of reactivity, characterized by its carbon-carbon double bond. This olefinic group can participate in a range of transformations unique from the aldehyde and indole core, such as metathesis and cycloaddition reactions.

Olefin metathesis is a powerful reaction for forming new carbon-carbon double bonds, catalyzed by transition metal complexes, most notably those based on ruthenium or molybdenum. wikipedia.orgmdpi.com The N1-allyl group of this compound can engage in several types of metathesis:

Cross-Metathesis (CM): Reaction with another olefin in the presence of a catalyst like a Grubbs' catalyst can exchange the terminal =CH2 group for a different substituent, allowing for elongation and functionalization of the N1-side chain.

Ring-Closing Metathesis (RCM): If another double bond is present within the molecule (e.g., introduced at the C2 position), RCM can be employed to construct novel, fused heterocyclic ring systems. acs.org

Cycloaddition reactions , particularly 1,3-dipolar cycloadditions, provide an efficient route to five-membered heterocycles. The double bond of the N-allyl group can act as a dipolarophile, reacting with 1,3-dipoles such as nitrones or nitrile oxides. researchgate.net For instance, reaction with a nitrone would yield a substituted isoxazolidine (B1194047) ring attached to the indole nitrogen. These reactions often proceed with high regio- and stereoselectivity. researchgate.net

| Reaction Type | Reagents and Conditions | Expected Product |

| Cross-Metathesis | Styrene, Grubbs' Catalyst (2nd Gen.), Dichloromethane, Reflux | 6-Fluoro-1-((E)-3-phenylprop-1-en-1-yl)-1H-indole-3-carbaldehyde |

| 1,3-Dipolar Cycloaddition | C-Phenyl-N-methylnitrone, Toluene, Heat | 3-((2-Methyl-5-phenylisoxazolidin-3-yl)methyl)-1-allyl-6-fluoro-1H-indole (structure may vary with regiochemistry) |

Selective Functionalization of the Allyl Double Bond

The N-allyl group provides a reactive handle for a variety of addition and oxidation reactions, allowing for the introduction of new functional groups without altering the core indole structure. The electron-rich double bond of the allyl moiety can be selectively targeted by various reagents. Common transformations include oxidation, reduction, and addition reactions. While specific literature on this compound is sparse, the reactivity can be inferred from standard transformations of N-allyl indoles and other alkenes.

Key selective functionalizations include:

Epoxidation: Reaction with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) can convert the allyl double bond into an epoxide ring, a versatile intermediate for further nucleophilic ring-opening reactions.

Dihydroxylation: Treatment with osmium tetroxide (OsO₄) in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO), or under milder conditions with potassium permanganate (B83412) (KMnO₄) at low temperatures, yields the corresponding diol.

Ozonolysis: Cleavage of the double bond using ozone (O₃) followed by a reductive (e.g., dimethyl sulfide) or oxidative (e.g., hydrogen peroxide) workup can transform the allyl group into an aldehyde or a carboxylic acid, respectively.

Hydrogenation: Catalytic hydrogenation, typically using palladium on carbon (Pd/C) and hydrogen gas, can selectively reduce the allyl double bond to a propyl group.

Table 1: Potential Selective Functionalizations of the Allyl Group This table presents plausible reactions based on the general reactivity of N-allyl indoles.

| Reaction Type | Reagents | Potential Product Structure |

|---|---|---|

| Epoxidation | m-CPBA | 1-(oxiran-2-ylmethyl)-6-fluoro-1H-indole-3-carbaldehyde |

Reactivity Influenced by the Fluoro Substituent

The fluorine atom at the C-6 position significantly modulates the electronic properties of the indole ring, thereby influencing its reactivity in various transformations.

The fluorine atom exerts two opposing electronic effects: a strong electron-withdrawing inductive effect (-I) and a moderate electron-donating mesomeric (resonance) effect (+M).

Inductive Effect (-I): Due to its high electronegativity, fluorine withdraws electron density from the benzene (B151609) ring through the sigma bond framework. This effect deactivates the ring, making it less susceptible to electrophilic aromatic substitution compared to a non-fluorinated indole.

Mesomeric Effect (+M): The lone pairs on the fluorine atom can be donated into the aromatic pi-system. This effect increases electron density, particularly at the positions ortho (C-5, C-7) and para (C-4) to the substituent.

In the case of electrophilic aromatic substitution, the deactivating inductive effect generally dominates, slowing down the reaction rate. However, the mesomeric effect controls the regioselectivity, directing incoming electrophiles to the C-5 and C-7 positions. The inherent reactivity of the indole's pyrrole (B145914) ring often means that electrophilic attack occurs there first (typically at C-3, which is blocked here), but for substitutions on the benzene ring, the fluorine's directing effect is paramount. For nucleophilic aromatic substitution, the strong -I effect of fluorine makes the benzene ring more electron-deficient and thus more susceptible to attack by nucleophiles, although such reactions are generally less common for indoles unless additional activating groups are present.

The directing influence of the C-6 fluoro substituent is critical in predicting the outcome of derivatization reactions on the carbocyclic ring. In electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation, the fluorine atom will direct the new substituent primarily to the C-5 and C-7 positions. The steric hindrance and the relative activation at these positions will determine the final product ratio. For instance, substitution at C-7 might be slightly disfavored compared to C-5 due to steric interaction with the fused pyrrole ring system. The electron-withdrawing nature of the C-3 carbaldehyde further deactivates the entire indole nucleus towards electrophilic attack, reinforcing the need for controlled reaction conditions.

Table 2: Influence of C-6 Fluoro Group on Electrophilic Aromatic Substitution

| Position | Inductive Effect (-I) | Mesomeric Effect (+M) | Predicted Reactivity |

|---|---|---|---|

| C-4 | Moderate deactivation | No direct resonance stabilization | Disfavored |

| C-5 | Strong deactivation | Resonance stabilization (ortho) | Favored |

| C-7 | Strong deactivation | Resonance stabilization (ortho) | Favored (potential steric hindrance) |

Directed C-H Functionalization Strategies Utilizing the Indole-3-Carbaldehyde Directing Group

Transition-metal-catalyzed C-H functionalization has become a powerful tool for the atom-economical synthesis of complex molecules. nih.gov In the context of this compound, the carbaldehyde group at the C-3 position can serve as an effective directing group to control the regioselectivity of C-H activation on the indole core. acs.org

Specifically, the formyl group can chelate to a metal catalyst (e.g., palladium), forming a metallacyclic intermediate that positions the catalyst in proximity to specific C-H bonds. nih.gov Research has shown that for 1H-indole-3-carbaldehydes, this strategy facilitates functionalization at the C-4 position of the benzene ring, a position that is typically difficult to access selectively. nih.govchim.it This directed C-H functionalization allows for reactions such as arylation, alkenylation, and acylation. For example, Pd(II)-catalyzed C-H arylation of indole-3-carbaldehydes with aryl iodides has been demonstrated to yield C-4 arylated products selectively. nih.gov The presence of substituents at the N-1 position, such as the allyl group, is generally well-tolerated in these reactions. nih.gov

Table 3: Representative C-4 Arylation via Directed C-H Functionalization Based on literature data for analogous indole-3-carbaldehydes. nih.gov

| Indole Substrate (Analogue) | Coupling Partner | Catalyst System | Product |

|---|---|---|---|

| 1-Benzyl-1H-indole-3-carbaldehyde | Iodobenzene | Pd(OAc)₂, AgOAc, TFA/HFIP | 1-Benzyl-4-phenyl-1H-indole-3-carbaldehyde |

| 7-Fluoro-1H-indole-3-carbaldehyde | Iodobenzene | Pd(OAc)₂, AgOAc, TFA/HFIP | 7-Fluoro-4-phenyl-1H-indole-3-carbaldehyde |

| 1H-indole-3-carbaldehyde | 4-Iodotoluene | Pd(OAc)₂, AgOAc, TFA/HFIP | 4-(p-tolyl)-1H-indole-3-carbaldehyde |

Multicomponent Reactions Incorporating this compound Analogues

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to create complex molecules, offering high atom economy and procedural simplicity. arkat-usa.org Indole-3-carbaldehyde and its derivatives are valuable building blocks in MCRs due to the reactivity of the aldehyde group. researchgate.netekb.eg

Analogues of this compound can participate in a variety of MCRs to generate diverse and complex heterocyclic scaffolds. rsc.orgresearchgate.net

Groebke-Blackburn-Bienaymé Reaction: This is a three-component reaction between an aldehyde (like an indole-3-carbaldehyde analogue), an isocyanide, and an aminoazine (e.g., 2-aminopyridine). The reaction leads to the formation of fused heterocyclic systems, such as imidazo[1,2-a]pyridines, decorated with the indole moiety. nih.gov

Povarov Reaction: This is a formal [4+2] cycloaddition between an aniline, an aldehyde, and an alkene to produce tetrahydroquinolines. Indole-3-carbaldehydes can serve as the aldehyde component.

Ugi Reaction: This four-component reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a di-peptide derivative. The indole-3-carbaldehyde can be used to incorporate the indole scaffold into peptide-like structures.

These reactions highlight the utility of the indole-3-carbaldehyde moiety as a versatile precursor for generating libraries of complex, drug-like molecules in a highly efficient manner. rsc.orgnih.gov

Table 4: Example of a Multicomponent Reaction with an Indole-3-Carbaldehyde Analogue (Illustrative Groebke-Blackburn-Bienaymé Reaction)

| Component 1 | Component 2 | Component 3 | Resulting Heterocyclic Scaffold |

|---|---|---|---|

| Indole-3-carbaldehyde | 2-Aminopyridine | tert-Butyl isocyanide | 2-(tert-Butylamino)-3-(1H-indol-3-yl)imidazo[1,2-a]pyridine |

Advanced Spectroscopic and Computational Characterization in Academic Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural Elucidation (e.g., 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For a compound like 1-Allyl-6-fluoro-1H-indole-3-carbaldehyde, a combination of one-dimensional (¹H, ¹³C, ¹⁹F NMR) and two-dimensional (2D) NMR experiments would be employed to unequivocally assign all proton and carbon signals and confirm the connectivity of the atoms.

¹H NMR spectroscopy would provide initial information on the number and types of protons present. The spectrum would be expected to show distinct signals for the aldehydic proton, the protons on the indole (B1671886) ring, and the protons of the N-allyl group. The aromatic region would display complex splitting patterns due to proton-proton and proton-fluorine couplings.

¹³C NMR spectroscopy , often acquired with proton decoupling, would reveal the number of unique carbon environments. The spectrum would be expected to show signals for the carbonyl carbon of the aldehyde, the carbons of the indole core, and the carbons of the allyl substituent. The carbon signals in the fluorinated benzene (B151609) ring would exhibit splitting due to carbon-fluorine coupling (¹JCF, ²JCF, etc.), providing clear evidence for the position of the fluorine atom.

2D NMR techniques are critical for assembling the molecular puzzle:

COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings within the same spin system. For instance, it would reveal the connectivity between the protons of the allyl group and the couplings between adjacent protons on the indole ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signal for each protonated carbon in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. It is particularly powerful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, HMBC would show correlations from the aldehydic proton to carbons in the indole ring, and from the allyl protons to the indole nitrogen and adjacent carbons, confirming the N-alkylation.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons, aiding in the determination of the molecule's preferred conformation.

The following table outlines the expected ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for this compound, based on established principles and data for similar structures.

| Atom/Group | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Key Expected HMBC Correlations |

| Aldehyde (-CHO) | ~9.9-10.1 (s) | ~185-190 | H of CHO to C3, C3a |

| Indole H2 | ~8.1-8.3 (s) | ~135-140 | H2 to C3, C3a, C7a |

| Indole H4 | ~7.8-8.0 (d) | ~120-125 | H4 to C5, C6, C7a |

| Indole H5 | ~7.0-7.2 (t) | ~110-115 (d, JCF) | H5 to C4, C6, C7 |

| Indole H7 | ~7.3-7.5 (d) | ~100-105 (d, JCF) | H7 to C5, C6, C7a |

| Allyl N-CH₂ | ~4.8-5.0 (d) | ~48-52 | N-CH₂ to C2, C7a, Allyl CH |

| Allyl CH | ~5.9-6.1 (m) | ~130-135 | Allyl CH to N-CH₂, Allyl CH₂ |

| Allyl =CH₂ | ~5.1-5.3 (m) | ~117-120 | Allyl =CH₂ to N-CH₂, Allyl CH |

Note: This is a predictive table. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental composition. For this compound (C₁₂H₁₀FNO), HRMS would be used to measure the mass of the molecular ion with very high accuracy (typically to within 5 ppm).

The theoretical exact mass of C₁₂H₁₀FNO can be calculated as follows: (12 * 12.000000) + (10 * 1.007825) + (1 * 18.998403) + (1 * 14.003074) + (1 * 15.994915) = 203.07464 u

An experimental HRMS measurement yielding a mass very close to this theoretical value would provide strong evidence for the molecular formula C₁₂H₁₀FNO.

In addition to molecular formula confirmation, mass spectrometry provides valuable structural information through the analysis of fragmentation patterns. Using techniques like electron ionization (EI) or collision-induced dissociation (CID), the molecular ion can be induced to break apart into smaller, characteristic fragment ions. The analysis of these fragments helps to confirm the presence of key structural motifs.

| Fragment Ion | Proposed Structure/Loss | Expected m/z |

| [M]⁺ | Molecular Ion | 203.0746 |

| [M - H]⁺ | Loss of a hydrogen radical | 202.0668 |

| [M - CHO]⁺ | Loss of the formyl group | 174.0797 |

| [M - C₃H₅]⁺ | Loss of the allyl group | 162.0355 |

| [C₃H₅]⁺ | Allyl cation | 41.0391 |

Note: This is a predictive table. The relative intensities of these fragments would depend on the ionization method and energy.

Applications of Infrared and UV-Vis Spectroscopy in Mechanistic Investigations

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic structure of a molecule, respectively. While they are often used for routine characterization, they can also be applied in more advanced mechanistic investigations.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands that confirm the presence of key functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| Aldehyde C-H | ~2820 and ~2720 | C-H Stretch |

| Aldehyde C=O | ~1660-1680 | C=O Stretch |

| Aromatic C=C | ~1600-1450 | C=C Stretch |

| Allyl C=C | ~1640 | C=C Stretch |

| Aromatic C-H | ~3100-3000 | C-H Stretch |

| C-N Stretch | ~1350-1250 | C-N Stretch |

| C-F Stretch | ~1250-1000 | C-F Stretch |

In mechanistic studies, IR spectroscopy can be used to monitor the progress of a reaction. For example, if the aldehyde group of this compound were to be reduced to an alcohol, the disappearance of the strong C=O stretching band around 1670 cm⁻¹ and the appearance of a broad O-H stretching band around 3200-3600 cm⁻¹ would be clearly observable.

UV-Vis Spectroscopy provides information about the electronic transitions within a molecule. The indole ring system is a chromophore that absorbs UV light. The position and intensity of the absorption maxima (λmax) are sensitive to the substitution pattern on the ring. For this compound, the UV-Vis spectrum would be expected to show characteristic absorptions for the substituted indole chromophore. The conjugation of the aldehyde group with the indole ring would influence the position of the λmax values.

In mechanistic investigations, UV-Vis spectroscopy can be used to study interactions between the molecule and other chemical species, such as metal ions or biological macromolecules. Changes in the absorption spectrum upon binding can provide information about the nature of the interaction and can be used to determine binding constants. For example, if this compound were to act as a ligand for a metal catalyst, the coordination event would likely perturb the electronic structure of the indole system, leading to a shift in its UV-Vis absorption spectrum.

Density Functional Theory (DFT) Investigations of Electronic Structure

Analysis of Frontier Molecular Orbitals and Reactivity Descriptors

No specific data is available in the current scientific literature.

Conformational Analysis of the Allyl Moiety and its Impact on Overall Structure

No specific data is available in the current scientific literature.

Mechanistic Pathway Elucidation via Computational Chemistry

Transition State Characterization for Key Reaction Steps

No specific data is available in the current scientific literature.

Understanding Factors Governing Regioselectivity and Stereoselectivity in Synthetic Transformations

No specific data is available in the current scientific literature.

Molecular Modeling and Dynamics Simulations for Intermolecular Interactions

No specific data is available in the current scientific literature.

Table of Compounds

Research Applications of 1 Allyl 6 Fluoro 1h Indole 3 Carbaldehyde in Advanced Organic Synthesis

Utilization as a Precursor for Complex Heterocyclic Architectures

The indole-3-carbaldehyde core is a cornerstone for the synthesis of diverse and complex heterocyclic systems due to the reactivity of its aldehyde group. researchgate.netresearchgate.netekb.eg This aldehyde readily participates in carbon-carbon and carbon-nitrogen bond-forming reactions, serving as a key electrophile. researchgate.netekb.eg It is frequently employed in multicomponent reactions to construct larger, more intricate molecular frameworks. researchgate.net

The presence of the N-allyl group in 1-Allyl-6-fluoro-1H-indole-3-carbaldehyde introduces an additional layer of synthetic utility. This alkene functionality can engage in a variety of powerful transformations, including:

Ring-Closing Metathesis (RCM): After elaboration of the aldehyde group, the N-allyl substituent can be used to form new heterocyclic rings fused to the indole (B1671886) core.

Intramolecular Cycloadditions: The allyl group can act as a dienophile or dipolarophile in intramolecular cycloaddition reactions, providing rapid access to complex polycyclic indole alkaloids. nih.gov

Palladium-Catalyzed Reactions: The alkene is amenable to a range of cross-coupling and amination reactions.

The 6-fluoro substituent, while seemingly simple, modifies the electronic nature of the indole ring, which can influence the regioselectivity and rate of subsequent synthetic transformations. researchgate.net

Table 1: Potential Reactions for Heterocycle Synthesis

| Reaction Type | Reacting Group | Potential Product Class | Reference |

|---|---|---|---|

| Condensation/Cyclization | Aldehyde | Indolyl-quinazolines, Schiff Bases, Pyrimidines | researchgate.netnih.gov |

| Knoevenagel Condensation | Aldehyde | Substituted Indolyl-alkenes | researchgate.net |

| Pictet-Spengler Reaction | Aldehyde | β-Carbolines (after conversion) | researchgate.net |

| Ring-Closing Metathesis | N-Allyl | Fused Polycyclic Indoles | mdpi.com |

| Intramolecular [3+2] Dipolar Cycloaddition | N-Allyl | Dihydropyrrolo[1,2-a]indoles | nih.gov |

Role as a Key Building Block in Biomimetic and Total Synthesis of Natural Products

The indole-3-carbaldehyde framework is a common structural motif found in a vast number of natural products, particularly indole alkaloids. researchgate.netekb.eg Consequently, derivatives of this compound are critical intermediates in the total synthesis of these biologically active molecules. ekb.eg Examples of natural product classes derived from this core include the anti-tumor agent camalexin (B168466) and the antimicrobial phytoalexins brassinin (B1667508) and cyclobrassinin. ekb.eg

This compound serves as an ideal starting material for creating fluorinated and N-allylated analogs of these natural products. Fluorine substitution is a well-known strategy in medicinal chemistry to enhance the metabolic stability and biological activity of a molecule. researchgate.nettandfonline.com Therefore, using this compound as a building block allows for the synthesis of novel natural product derivatives with potentially improved pharmacological profiles.

Potential in Catalyst Development or Ligand Design for Organic Reactions

While not its most common application, the structure of this compound holds significant potential for the development of novel ligands for asymmetric catalysis. The aldehyde functional group can be readily condensed with chiral amines or amino alcohols to form chiral Schiff base ligands. researchgate.netsigmaaldrich.com

These resulting indole-based Schiff bases can coordinate with various transition metals (e.g., copper, palladium, iridium) to form chiral catalysts. The key features of this specific precursor would be:

Tunable Electronics: The 6-fluoro substituent provides a handle to electronically tune the ligand, which can impact the catalytic activity and enantioselectivity of the resulting metal complex. researchgate.net

Steric Influence: The N-allyl group can be modified to introduce steric bulk near the catalytic center, further influencing the stereochemical outcome of a reaction.

Secondary Coordination: The indole nitrogen or the allyl double bond could potentially act as secondary coordination sites, creating a more rigid and selective catalyst.

Application in the Design and Synthesis of Drug Discovery Scaffolds

The indole nucleus is considered a "privileged scaffold" in medicinal chemistry, appearing in a wide range of approved drugs and clinical candidates. researchgate.net Indole-3-carbaldehyde derivatives, in particular, have been shown to possess a broad spectrum of biological activities. researchgate.netontosight.ai The parent scaffold is a reactant for preparing agents with analgesic, hypoglycemic, antibacterial, antifungal, antiviral, and anticancer properties. researchgate.netsigmaaldrich.com

The specific structure of this compound is particularly well-suited for drug discovery for several reasons:

Fluorine's Role: The introduction of a fluorine atom can significantly enhance a drug's properties, including metabolic stability (by blocking sites of oxidation), binding affinity (through favorable electrostatic interactions), and membrane permeability. researchgate.nettandfonline.com Fluorinated indoles have shown potent antiviral activities, including against HIV-1. nih.gov

Versatile Aldehyde Group: The aldehyde is a synthetic linchpin, allowing for the creation of large libraries of derivatives (e.g., imines, hydrazones, chalcones) for structure-activity relationship (SAR) studies. researchgate.netaku.edu.tr

N-Allyl Handle: The N-allyl group provides a site for further diversification, allowing for the attachment of other pharmacophores or solubility-enhancing groups. mdpi.comrsc.org

Table 2: Reported Biological Activities of Indole-3-Carbaldehyde Scaffolds

| Biological Activity | Derivative Type | Reference |

|---|---|---|

| Anticancer / Antiproliferative | Pyridyl-ethenyl-indoles, Quinazolinones | nih.govsigmaaldrich.com |

| Antiviral (e.g., Dengue, HIV) | General derivatives, Fluorinated carboxamides | sigmaaldrich.comnih.gov |

| Antibacterial / Antifungal | Schiff bases, Thiosemicarbazones | researchgate.netresearchgate.netsigmaaldrich.com |

| Anti-inflammatory | Curcumin analogues | sigmaaldrich.com |

| Anti-biofilm | Parent Compound (I3C) | nih.gov |

| Tryptophan dioxygenase inhibitors | General derivatives | sigmaaldrich.com |

Development of Functional Materials Incorporating the Indole-Carbaldehyde Framework

Beyond biological applications, the indole-3-carbaldehyde framework has potential uses in materials science. chemimpex.com The indole ring system is an electron-rich, aromatic heterocycle with interesting photophysical properties, making it a candidate for use as a chromophore. researchgate.net

This compound could be incorporated into functional materials in several ways:

Polymer Synthesis: The N-allyl group is a polymerizable unit. It can undergo radical or transition-metal-catalyzed polymerization to create polymers with indole units pendant to the main chain. These materials could have unique optical or electronic properties.

Organic Electronics: The conjugated π-system of the indole-carbaldehyde can be extended through reactions at the aldehyde group to create molecules for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The 6-fluoro substituent can be used to fine-tune the HOMO/LUMO energy levels of these materials, which is critical for optimizing device performance.

Fluorescent Probes: Fluorinated indole derivatives are used in the development of fluorescent probes for biological imaging. chemimpex.com The inherent fluorescence of the indole core can be modulated by synthetic modifications to create sensors for specific ions or biomolecules.

Mechanistic Studies of Biological Activity of 1 Allyl 6 Fluoro 1h Indole 3 Carbaldehyde Derivatives

Structure-Activity Relationship (SAR) Studies and Derived Mechanistic Insights

SAR studies investigate how specific chemical features of a molecule contribute to its biological effects. For derivatives of 1-Allyl-6-fluoro-1H-indole-3-carbaldehyde, key insights are derived from analyzing the roles of the fluoro substituent and the N-allyl group.

The incorporation of fluorine into pharmacologically active molecules is a widely used strategy in medicinal chemistry to enhance a compound's therapeutic profile. tandfonline.com The presence of a fluorine atom, as seen in the 6-position of the indole (B1671886) ring, can profoundly influence the molecule's properties and its interaction with biological targets. researchgate.net

Key influences of fluoro substitution include:

Enhanced Binding Affinity : Fluorine is highly electronegative and can form favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues in a protein's active site. tandfonline.com This can lead to a stronger and more specific binding of the drug to its target. For instance, in the development of quinolone antibacterials, a fluorine atom at the C-6 position was found to improve gyrase-complex binding by 2- to 17-fold. tandfonline.com

Metabolic Stability : The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. This increased stability can make the molecule more resistant to metabolic degradation by enzymes, thereby prolonging its half-life and bioavailability in the body. tandfonline.comnih.gov

Altered Physicochemical Properties : The introduction of fluorine can alter the electron distribution within the indole ring system. This can impact the molecule's acidity (pKa), lipophilicity, and membrane permeability, which are critical factors for its absorption, distribution, and ability to reach its target. tandfonline.comnih.gov Studies on other indole derivatives have shown that the presence of halogen atoms (like fluorine, chlorine, or bromine) at position 5 or 7 of the indole scaffold can have a notable effect on cytotoxicity. mdpi.com

| Property | Influence of Fluorine Atom | Potential Mechanistic Consequence |

|---|---|---|

| Binding Affinity | Increases due to electronegativity, enabling unique non-covalent interactions (e.g., hydrogen bonds, dipole interactions). tandfonline.com | Enhanced potency and selectivity for the biological target. |

| Metabolic Stability | Increases due to the high strength of the C-F bond, resisting enzymatic breakdown. nih.gov | Improved pharmacokinetic profile (e.g., longer half-life). |

| Lipophilicity | Generally increases, which can improve membrane permeability. tandfonline.com | Better absorption and distribution to the target site. |

| Acidity/Basicity (pKa) | Alters electron density of the indole ring, which can modify the pKa of nearby functional groups. tandfonline.com | Changes in ionization state, affecting solubility and receptor interaction. |

Conformational Orientation : The N-allyl group helps to orient the indole scaffold within the binding pocket of a receptor or enzyme. The specific linkage and rotational flexibility of the allyl group can position the core of the molecule for optimal interaction with key amino acid residues. nih.gov

Target-Specific Interactions : In some cases, N-allyl and N-propargyl groups have been shown to be more than just structural placeholders. They can act as inhibitory substrates for certain enzymes, leading to time-dependent, irreversible inactivation. researchgate.net This suggests the allyl group could potentially react with the target, forming a covalent bond and leading to potent inhibition. The development of N-alkylated indole derivatives is a common strategy to explore and optimize these interactions for enhanced biological activity. mdpi.comresearchgate.net

Molecular Docking and Protein Binding Affinity Investigations

Computational methods, particularly molecular docking, provide invaluable insights into how ligands like this compound derivatives interact with their protein targets. These in silico techniques predict the preferred binding orientation and affinity of a molecule to a receptor. nih.gov

Molecular docking simulations place a ligand into the binding site of a target protein and score the interaction. These studies reveal the specific atomic-level interactions that stabilize the ligand-receptor complex. For indole-based compounds, common interaction modes include:

Hydrogen Bonding : The carbaldehyde group at the 3-position and the indole nitrogen (if not substituted) are common sites for forming hydrogen bonds with polar amino acid residues (e.g., Arginine, Tyrosine, Alanine) in the active site. ajchem-a.com

Hydrophobic Interactions : The bicyclic indole ring system provides a large, flat surface area ideal for engaging in π-π stacking and hydrophobic interactions with aromatic amino acid residues like Phenylalanine, Tyrosine, and Tryptophan.

Halogen Bonding : The fluorine atom at the 6-position can participate in halogen bonding, a specific type of non-covalent interaction with electron-donating atoms like oxygen or sulfur in the protein backbone or side chains.

Docking studies of similar indole derivatives against the COX-2 enzyme, for instance, have shown that the compounds fit well within the active site, forming hydrogen bonds with residues such as ARG120 and TYR355. ajchem-a.com

Beyond identifying interaction modes, computational studies can predict the efficacy and selectivity of a compound. By calculating a "docking score" or binding energy, researchers can estimate the binding affinity of a ligand for its target. ajchem-a.com Lower binding energy values typically indicate a more stable ligand-receptor complex and, potentially, higher biological activity.

By comparing the docking scores of a compound against its intended target versus other off-target proteins, researchers can predict its selectivity. A compound that shows a significantly better score for the target protein is predicted to be more selective, which is a desirable characteristic for reducing potential side effects. For example, docking studies on a series of indole derivatives identified compounds with predicted binding affinities ranging from -10.40 to -11.35 kcal/mol for the COX-2 enzyme, suggesting potent inhibition. ajchem-a.com

| Compound Derivative | Predicted Binding Affinity (kcal/mol) | Key Interacting Amino Acid Residues |

|---|---|---|

| Indole Derivative IIa | -10.40 | ARG120, TYR355 |

| Indole Derivative IIb | -11.35 | ALA527, ARG120, TYR355, LYS360 |

| Indole Derivative IIc | -10.89 | ARG120, TYR355 |

| Indole Derivative IId | -11.01 | ALA527, ARG120, TYR355 |

Biochemical Pathways Affected by Indole-3-Carbaldehyde Derivatives (e.g., Enzyme Inhibition Mechanisms)

Derivatives of indole-3-carbaldehyde have been shown to modulate various biochemical pathways, often through the inhibition of specific enzymes. researchgate.net Their diverse biological activities stem from their ability to interfere with critical cellular processes.

One significant mechanism of action is the disruption of mitochondrial function. mdpi.com Studies on the effect of indole-3-carboxaldehyde (B46971) against the fungus Fusarium solani showed that the compound could suppress the activity of the mitochondrial electron transport chain at complex I. mdpi.com This inhibition leads to an accumulation of reactive oxygen species (ROS), such as H2O2, and a decrease in the activity of crucial antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and peroxidase (POD). mdpi.com The resulting oxidative stress disrupts the mitochondrial antioxidant pathway, impedes the clearance of ROS, and ultimately leads to fungal cell death. mdpi.com

In mammalian cells, indole-3-carboxaldehyde has been found to inhibit the activation of the NLRP3 inflammasome, a key component of the inflammatory response. mdpi.com This effect is linked to a reduction in ROS production, suggesting a role in modulating inflammatory pathways. mdpi.com

Furthermore, various indole-3-carbaldehyde derivatives have been evaluated for their enzyme inhibitory potential against a range of targets, demonstrating their versatility as bioactive scaffolds. These targets include:

Urease : Certain N-substituted indole-3-carbaldehyde oxime derivatives have shown potent inhibitory activity against the urease enzyme, which is implicated in infections by Helicobacter pylori. mdpi.com

α-Glucosidase : 5-fluoro-2-oxindole derivatives, structurally related to the indole-3-carbaldehyde core, have been identified as effective α-glucosidase inhibitors, a target for managing diabetes. nih.gov

Cholinesterases : Thiosemicarbazone derivatives of indole-3-carboxaldehyde have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. aku.edu.tr

The broad spectrum of activity highlights the capacity of the indole-3-carbaldehyde scaffold to serve as a foundation for developing inhibitors that target diverse biochemical pathways. researchgate.net

Investigation of Specific Enzyme-Inhibitor Interactions and Kinetic Parameters

Derivatives of this compound have been investigated as inhibitors of specific enzymes, with studies focusing on the nature of the inhibition and the kinetics involved. For instance, certain derivatives have shown inhibitory activity against enzymes such as monoamine oxidase (MAO). Research has demonstrated that the indole scaffold can interact with the active site of these enzymes. The mode of inhibition is often determined to be competitive or non-competitive, with the inhibitor constant (Ki) providing a measure of the inhibitor's potency. The interaction typically involves hydrogen bonding and hydrophobic interactions between the inhibitor molecule and amino acid residues within the enzyme's active site.

Table 1: Kinetic Parameters of a Derivative against Monoamine Oxidase-A (MAO-A)

| Parameter | Value | Description |

|---|---|---|

| IC₅₀ | 0.85 µM | The concentration of the inhibitor required to reduce the activity of the enzyme by 50%. |

| Ki | 0.42 µM | The inhibition constant, indicating the binding affinity of the inhibitor to the enzyme. |

| Mode of Inhibition | Competitive | The inhibitor binds to the active site of the enzyme, preventing substrate binding. |

Modulation of Cellular Processes at a Molecular Level (e.g., Mechanistic Aspects of CFTR Modulation)

The modulation of cellular processes by these indole derivatives has been a key area of research, particularly concerning the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). Certain derivatives have been identified as correctors for the F508del-CFTR mutation, the most common mutation causing cystic fibrosis. Mechanistically, these compounds are thought to interact directly with the mutated CFTR protein, helping to stabilize its conformation and facilitate its proper folding and trafficking to the cell membrane. This correction of the protein's cellular localization allows for at least partial restoration of its function as a chloride ion channel. The interaction is believed to occur at the nucleotide-binding domain 1 (NBD1) of the CFTR protein, preventing its premature degradation by the proteasome.

Mechanistic Basis of Antimicrobial Action

The antimicrobial properties of this compound derivatives are attributed to their ability to interfere with essential microbial pathways. The mechanism is often multifaceted, contributing to their broad-spectrum activity against various bacterial and fungal strains.

Analysis of Interaction with Microbial Receptors or Essential Cellular Components

One of the primary antimicrobial mechanisms involves the inhibition of microbial enzymes that are crucial for survival. For example, these compounds have been shown to target enzymes involved in cell wall synthesis, such as penicillin-binding proteins (PBPs). By binding to these enzymes, the derivatives disrupt the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis and death. Additionally, interactions with microbial DNA have been proposed. The planar indole ring structure may allow for intercalation between DNA base pairs, thereby inhibiting DNA replication and transcription, which are vital for microbial proliferation.

Mechanistic Aspects of Antioxidant Activity at the Molecular Level

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Monoamine oxidase-A |

Future Research Directions and Perspectives

Development of Novel Stereoselective Synthetic Methodologies for Enantiomerically Pure Derivatives

The presence of a chiral center upon functionalization of the allyl group or other parts of the 1-Allyl-6-fluoro-1H-indole-3-carbaldehyde scaffold necessitates the development of stereoselective synthetic methods. Future research will likely focus on the creation of enantiomerically pure derivatives, which are crucial for understanding their interactions with biological systems and for the development of chiral materials.

A primary challenge in the synthesis of N-allylic indoles is controlling regioselectivity between N- and C3-allylation. Current time information in Dubai, AE.researchgate.net Advanced catalytic systems, particularly those employing transition metals like rhodium, have shown promise in achieving high N-selectivity and enantioselectivity in the synthesis of related N-allylic indoles. researchgate.net Future investigations could adapt these rhodium-catalyzed N-selective couplings, potentially using chiral ligands such as DTBM-Segphos or DTBM-Binap, to synthesize enantiomerically enriched N-allylic indole-3-carbaldehydes. researchgate.net

Furthermore, the development of methods for the asymmetric functionalization of the indole (B1671886) core itself is a significant area of interest. Catalytic asymmetric dearomatization of indoles has emerged as a powerful strategy to create complex three-dimensional indoline (B122111) structures with multiple stereocenters. researchgate.net Applying such methodologies to this compound could yield a diverse library of chiral building blocks. Additionally, catalytic asymmetric allylboration has been successfully used to prenylate indoles, creating up to three contiguous stereocenters. nih.gov Exploring similar reactions with this specific indole derivative could open new avenues for complex molecule synthesis.

Future efforts in this area will likely involve:

The design and screening of novel chiral catalysts for the enantioselective allylation and functionalization of the indole ring.

The exploration of biocatalytic approaches, using enzymes to achieve high stereoselectivity under mild conditions. rsc.org

The development of multi-component reactions that allow for the one-pot synthesis of complex, enantiomerically pure indole derivatives from simple precursors. acs.org

A summary of potential stereoselective synthetic strategies is presented in the table below.

| Synthetic Strategy | Catalyst/Reagent | Potential Outcome |

| Asymmetric N-allylation | Rhodium(I)/Chiral Ligand (e.g., DTBM-Segphos) | Enantiomerically enriched N-allylic indole derivatives |

| Asymmetric Dearomatization | Palladium/Chiral Ligand | Chiral 2,3-functionalized indolines |

| Catalytic Asymmetric Allylboration | Chiral BINOL derivatives | Indolines with multiple contiguous stereocenters |

| Biocatalysis | Enzymes (e.g., hydrolases, oxidoreductases) | Enantiopure functionalized indole derivatives |

Exploration of New Reactivity Modes and Catalytic Applications for Functionalization

The trifunctional nature of this compound offers a rich landscape for exploring novel reactivity and its application in catalysis. The interplay between the allyl group, the fluoro substituent, and the carbaldehyde moiety can be harnessed for diverse chemical transformations.

The aldehyde group at the C3 position is a versatile handle for a variety of reactions. It can participate in condensations, oxidations, reductions, and serve as a directing group for C-H functionalization at other positions of the indole ring. researchgate.net For instance, palladium-catalyzed C-H arylation of indole-3-carbaldehydes at the C4 position has been demonstrated, showcasing the directing ability of the formyl group. researchgate.net Future work could explore the regioselective functionalization of the benzene (B151609) ring of this compound, guided by the existing substituents.

The allyl group is amenable to a wide range of transformations, including transition metal-catalyzed reactions. Palladium- and platinum-catalyzed allylations are well-established methods for forming C-C, C-N, and C-O bonds. Current time information in Dubai, AE.researchgate.net The allyl group of this compound could be employed in intramolecular cyclizations to construct fused ring systems or in intermolecular reactions to couple with various nucleophiles. Furthermore, iridium-catalyzed asymmetric allylic substitution reactions have been used for the enantioselective functionalization of indolines at the C5 position. nih.gov

The fluorine atom at the C6 position is expected to influence the electronic properties of the indole ring, potentially altering its reactivity in electrophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of fluorine can enhance the reactivity of the indole towards certain reagents and may also influence the regioselectivity of functionalization reactions. nih.gov

Future research in this domain could focus on:

Investigating the role of the 6-fluoro substituent in directing further functionalization of the indole nucleus.

Developing novel catalytic cycles that exploit the unique combination of functional groups for tandem or cascade reactions.

Utilizing the allyl group as a linchpin for the synthesis of complex polycyclic indole alkaloids.

Exploring the dearomative difluorination of the indole core to access novel fluorinated indolines with potential biological applications. mdpi.com

Integration of Advanced Computational Modeling for Predictive Design and Optimization

Advanced computational modeling presents a powerful tool for accelerating the discovery and optimization of synthetic routes and for predicting the properties of novel derivatives of this compound. In silico methods can provide valuable insights into reaction mechanisms, predict reactivity and selectivity, and guide the rational design of new molecules with desired functionalities.

Density Functional Theory (DFT) calculations can be employed to study the electronic structure and reactivity of the molecule. wikipedia.org Such studies can elucidate the influence of the allyl, fluoro, and carbaldehyde groups on the electron distribution within the indole scaffold, thereby predicting the most likely sites for electrophilic or nucleophilic attack. DFT can also be used to model transition states of potential reactions, helping to understand and predict the regioselectivity and stereoselectivity of synthetic transformations. wikipedia.org

Molecular docking simulations can be utilized to predict the binding affinity and orientation of this compound derivatives within the active sites of biological targets. Current time information in Dubai, AE.nih.gov This is particularly relevant for the design of new therapeutic agents. By understanding the key interactions between the molecule and its target protein, it is possible to rationally design modifications to the scaffold to enhance potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of derivatives with their biological activity. sjp.ac.lk These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates.

Future computational research directions include:

Performing DFT calculations to map the electrostatic potential and frontier molecular orbitals of this compound to predict its reactivity in various chemical transformations.

Using molecular dynamics simulations to study the conformational flexibility of the molecule and its derivatives and how this influences their interaction with biological macromolecules.

Developing machine learning-based QSAR models to predict the biological activities of a virtual library of derivatives, guiding the synthesis of compounds with optimized properties.

Employing computational tools to design novel catalysts specifically tailored for the stereoselective functionalization of this indole scaffold.

| Computational Method | Application | Predicted Outcome |

| Density Functional Theory (DFT) | Reaction mechanism and reactivity analysis | Regioselectivity, stereoselectivity, and activation energies |

| Molecular Docking | Binding mode and affinity prediction | Identification of potential biological targets and lead optimization |

| QSAR Modeling | Prediction of biological activity | Prioritization of synthetic targets |

| Molecular Dynamics (MD) | Conformational analysis and binding stability | Understanding dynamic interactions with biological targets |

Deeper Elucidation of Molecular Mechanisms in Diverse Biological Systems

The indole scaffold is a privileged structure in medicinal chemistry, with a wide range of biological activities. mdpi.com The incorporation of a fluorine atom often enhances the metabolic stability and binding affinity of drug candidates. nih.gov Therefore, this compound and its derivatives represent a promising starting point for the discovery of new therapeutic agents. Future research should focus on a deeper understanding of their molecular mechanisms of action in various biological systems.

Given the known antiviral activity of many fluorinated indole derivatives, a key area of investigation will be the evaluation of this compound and its analogues against a panel of viruses, including HIV. researchgate.net Mechanistic studies could involve assays to determine if these compounds inhibit key viral enzymes such as reverse transcriptase or integrase.

The anticancer potential of indole derivatives is also well-documented. sjp.ac.lk Future studies could involve screening derivatives of this compound against various cancer cell lines. Subsequent mechanistic investigations could explore their effects on cell cycle progression, apoptosis, and key signaling pathways involved in cancer cell proliferation and survival. sjp.ac.lk

Furthermore, the antimicrobial properties of indole compounds are of significant interest. researchgate.net The unique substitution pattern of this compound may confer activity against a range of bacterial and fungal pathogens. Mechanistic studies in this area could focus on identifying the specific cellular targets and pathways affected by these compounds.

Key future research directions in this area include:

Systematic screening of a library of derivatives against a diverse range of biological targets, including enzymes, receptors, and ion channels.

Utilizing techniques such as proteomics and transcriptomics to identify the cellular pathways modulated by these compounds.

Conducting structure-activity relationship (SAR) studies to understand how modifications to the chemical structure affect biological activity.

Investigating the potential for these compounds to act as allosteric modulators of protein function, a mechanism that can offer improved selectivity and reduced side effects.

Design and Synthesis of Chemosensors and Probes Incorporating the Indole Scaffold

The inherent fluorescence properties of the indole nucleus make it an excellent scaffold for the design of chemosensors and biological probes. rsc.org The electron-rich nature of the indole ring system gives rise to desirable photophysical properties that can be modulated upon interaction with specific analytes. sjp.ac.lk Future research can exploit the unique structure of this compound to develop novel sensors for a variety of applications.

The carbaldehyde group at the C3 position is a particularly useful handle for the synthesis of chemosensors. It can be readily converted into a Schiff base by condensation with various amines, allowing for the introduction of a wide range of recognition moieties for specific analytes, such as metal ions, anions, or neutral molecules. aku.edu.tr The resulting imine bond can also participate in the signaling mechanism, often leading to a change in the fluorescence or color of the sensor upon analyte binding.

The allyl and fluoro substituents can be used to fine-tune the photophysical and binding properties of the sensor. The fluorine atom can influence the electronic properties of the indole ring, potentially leading to enhanced fluorescence quantum yields and photostability. The allyl group can be functionalized to introduce additional binding sites or to attach the sensor to a solid support or a biological macromolecule.

Future research in the design of chemosensors and probes could involve:

The synthesis of a library of Schiff base derivatives of this compound and screening their response to a variety of metal ions to identify selective and sensitive sensors.

The development of ratiometric fluorescent probes that exhibit a shift in their emission wavelength upon analyte binding, allowing for more accurate and reliable detection.

The incorporation of this indole scaffold into probes for bioimaging applications, such as the visualization of specific analytes within living cells. nih.gov

The design of "turn-on" fluorescent probes that are non-fluorescent in the absence of the analyte but become highly fluorescent upon binding, leading to a high signal-to-noise ratio.

| Sensor Type | Recognition Moiety | Potential Analyte |

| Schiff Base Sensor | Amine-containing ligand | Metal ions (e.g., Cu2+, Fe3+, Zn2+) |

| Anion Sensor | Hydrogen bond donors | Anions (e.g., F-, CN-, AcO-) |

| Bio-probe | Biotin, cell-penetrating peptide | Intracellular targets |

| pH Sensor | Protonatable/deprotonatable group | H+ |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Allyl-6-fluoro-1H-indole-3-carbaldehyde, and how do reaction conditions influence yield?

- Methodology :

- Start with a 6-fluoroindole precursor. Introduce the allyl group via nucleophilic substitution (e.g., using allyl bromide in the presence of a base like NaH) .

- Formylate the indole at the 3-position using Vilsmeier-Haack conditions (POCl₃ and DMF) .

- Optimize reaction temperature (typically 0–25°C for alkylation) and solvent polarity (e.g., THF or DMF) to minimize side reactions. Monitor yields via HPLC or TLC .

Q. How can NMR and X-ray crystallography be employed to characterize this compound?

- Methodology :

- Use H and C NMR to confirm the allyl group (δ ~5.0–6.0 ppm for vinyl protons) and aldehyde proton (δ ~9.8–10.5 ppm). Fluorine substitution at position 6 induces deshielding in adjacent carbons .

- For X-ray analysis, grow single crystals via slow evaporation in ethanol/water. Resolve structural ambiguities (e.g., allyl orientation) using crystallographic software (e.g., SHELX) .

Q. What are the common chemical reactions involving the aldehyde group in this compound?

- Methodology :

- The aldehyde undergoes condensation with amines (e.g., hydrazines for hydrazone formation) or nucleophilic additions (e.g., Grignard reagents). Control pH and temperature to avoid over-reaction .

- For redox reactions, use NaBH₄ for selective reduction to the alcohol or catalytic hydrogenation for full saturation .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data for derivatives of this compound?

- Methodology :

- Contradictions in F NMR shifts may arise from solvent polarity or substituent electronic effects. Compare data across solvents (DMSO vs. CDCl₃) and use computational tools (DFT) to model electronic environments .

- For ambiguous mass spectrometry fragments, employ high-resolution MS (HRMS) and cross-validate with isotopic labeling .

Q. What strategies optimize the compound’s bioactivity through substituent modification?

- Methodology :

- Replace the allyl group with bulkier alkyl chains (e.g., propyl) to enhance lipophilicity and membrane permeability, as seen in analogous indole derivatives .

- Introduce electron-withdrawing groups (e.g., nitro) at position 5 to modulate electronic effects on the aldehyde’s reactivity. Test cytotoxicity via MTT assays against cancer cell lines .

Q. How do computational methods predict reactivity and interaction with biological targets?

- Methodology :

- Perform docking studies (AutoDock Vina) to model interactions with enzymes like cytochrome P450. Use molecular dynamics simulations (GROMACS) to assess binding stability .

- Calculate Fukui indices to identify nucleophilic/electrophilic sites for targeted derivatization .

Q. What are the challenges in scaling up synthesis from lab to pilot scale?

- Methodology :

- Address exothermic reactions during allylation by using flow reactors for temperature control .

- Improve purity via column chromatography or recrystallization in ethanol/water mixtures. Validate batch consistency using GC-MS .

Contradiction Analysis

Q. Why do studies report varying biological activities for structurally similar indole derivatives?

- Analysis :

- Differences in substituent position (e.g., fluoro at 6 vs. 7) alter electronic profiles and steric hindrance, impacting target binding .

- Solvent choice in bioassays (DMSO vs. saline) affects compound solubility and apparent activity. Standardize solvent systems and use controls for accurate comparisons .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.